N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine
Description
N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine is a cyclohexanamine derivative featuring a methyl group on the nitrogen atom and a (oxolan-2-yl)methyl substituent at the 2-position of the cyclohexane ring. Its molecular formula is C₁₂H₂₁NO, with a molecular weight of 195.30 g/mol. The compound’s stereoelectronic properties are influenced by the cyclohexane chair conformation and the oxolan ring’s spatial orientation .
Properties
CAS No. |
18134-46-8 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-methyl-2-(oxolan-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H23NO/c1-13-12-7-3-2-5-10(12)9-11-6-4-8-14-11/h10-13H,2-9H2,1H3 |
InChI Key |
BKGOBLQSEWHMKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCCC1CC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine typically involves the reaction of cyclohexanone with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with methylamine to yield the final product. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production. The process may also include purification steps such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following table summarizes key structural and physicochemical differences between N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine and related compounds:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | 2-(Oxolan-2-yl)methyl, N-methyl | C₁₂H₂₁NO | 195.30 | Polar, moderate lipophilicity, hydrogen-bonding capability |
| N-Methyl-2-(2-methylbutyl)cyclohexan-1-amine | 2-(2-Methylbutyl), N-methyl | C₁₂H₂₅N | 183.34 | Highly lipophilic, flexible alkyl chain |
| 1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine HCl | Oxadiazole-oxolan hybrid | C₁₃H₂₀N₃O₂·HCl | 309.78 | Rigid heterocycle, enhanced metabolic stability |
| N-(1-Ethylhexyl)-2-methyl-5-isopropylcyclohexan-1-amine | Branched alkyl chains | C₁₈H₃₇N | 267.50 | High lipophilicity, steric bulk |
| Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one) | Aryl ketone, methylamino | C₁₄H₁₉NO₂ | 233.31 | CNS activity, ketamine-like pharmacophore |
Key Observations:
- Polarity and Solubility : The oxolan group in the target compound enhances polarity compared to alkyl-substituted analogs (e.g., N-Methyl-2-(2-methylbutyl)cyclohexan-1-amine), likely improving aqueous solubility .
- Steric Effects : Bulky substituents (e.g., in N-(1-ethylhexyl)-2-methyl-5-isopropylcyclohexan-1-amine) reduce conformational flexibility, whereas the oxolan group balances rigidity and moderate steric demand .
Pharmacological and Industrial Relevance
While direct pharmacological data for the target compound is unavailable, structural analogs provide insights:
- Methoxmetamine : A ketamine analog with aryl and ketone groups exhibits NMDA receptor antagonism, suggesting that oxygen-containing substituents (e.g., oxolan) may modulate CNS activity .
Biological Activity
N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, along with synthesis methods and mechanisms of action.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Antiviral Activity
Preliminary studies suggest potential antiviral activity against certain viruses. The compound may inhibit viral replication by interfering with viral entry into host cells or disrupting viral assembly processes. Further investigations are necessary to elucidate the specific mechanisms involved.
Anticancer Properties
This compound has shown promise in anticancer research . In various cancer cell lines, the compound demonstrated cytotoxic effects, leading to apoptosis in a concentration-dependent manner. The proposed mechanism includes the induction of oxidative stress and modulation of apoptotic pathways.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both strains.
- Antiviral Mechanism Exploration : In a controlled environment, this compound was tested against influenza virus. Results indicated a significant reduction in viral titers, suggesting that the compound may block viral entry or replication.
- Cytotoxicity Assay : A cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF7) revealed IC50 values of 20 µM and 30 µM, respectively. Flow cytometry analysis confirmed that treated cells underwent apoptosis.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxolane Ring : This can be achieved via cyclization reactions involving diols or epoxides.
- Attachment to Cyclohexanamine : The oxolane derivative is reacted with cyclohexanamine under basic conditions to form the desired amine.
- Methylation : The final step involves methylation to produce N-methyl derivatives using methyl iodide or dimethyl sulfate.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Cell Membrane Disruption : For antimicrobial activity, the compound likely integrates into bacterial membranes, altering permeability.
- Viral Replication Inhibition : The antiviral effects may stem from interference with viral proteins essential for replication.
- Apoptotic Pathway Modulation : In cancer cells, it is hypothesized that the compound activates caspases and increases reactive oxygen species (ROS), leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
